1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
Description
This compound is a urea derivative featuring a 3,4-dichlorophenyl group on one side and a 2-methoxyphenyl moiety substituted with a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-26-16-6-4-12(22-7-2-8-27(22,24)25)10-15(16)21-17(23)20-11-3-5-13(18)14(19)9-11/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCMGPUJOKHILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the dichlorophenyl and methoxyphenyl intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, potentially modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new bioactive agents.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Analysis
- Isothiazolidin Dioxide vs. Thiadiazole : The target’s isothiazolidin dioxide (a saturated 5-membered ring with sulfone) differs from the aromatic thiadiazole in . Saturation may reduce metabolic oxidation but increase conformational flexibility.
- Chlorine vs. Trifluoromethyl : The 5-chloro substituent in is less electronegative than the trifluoromethyl group in , affecting electronic interactions with biological targets.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than Linuron’s (experimental logP ~3.0 ) due to the polar isothiazolidin group, which may improve bioavailability.
- Binding Affinity : Urea derivatives often act as enzyme inhibitors (e.g., kinase or protease inhibitors). The isothiazolidin moiety could mimic transition states or allosteric modulators, similar to boron-containing ureas used in proteolysis-targeting chimeras (PROTACs) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the coupling of 3,4-dichloroaniline and 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl isocyanate under anhydrous conditions. Key steps include:
- Amine Activation: React 3,4-dichloroaniline with triphosgene to generate the isocyanate intermediate .
- Urea Formation: Couple the isocyanate with the substituted phenylamine in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol for ≥95% purity .
Critical Parameters: Reaction temperature, solvent choice (e.g., THF vs. DMF), and stoichiometric ratios significantly impact yield (reported 45–65% in analogs) .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis: Employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds ≥95% are standard for biological assays .
- Structural Confirmation:
- NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; dichlorophenyl aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (calculated for C₁₉H₁₇Cl₂N₃O₃S: 462.03 g/mol) .
- X-ray Crystallography: For definitive stereochemical assignment (e.g., torsion angles in urea linkage), though single-crystal growth may require slow evaporation from DMSO/water .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM in analogs suggest competitive inhibition .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) can identify EC₅₀ values, with selectivity validated via non-malignant cells (e.g., HEK293) .
- Enzyme Binding: Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified targets (e.g., carbonic anhydrase IX) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
Methodological Answer:
- Core Modifications: Synthesize derivatives with variations in:
- Dichlorophenyl Group: Replace Cl with F or Br to assess halogen bonding effects .
- Methoxy Position: Shift from 2- to 3-/4-positions to probe steric and electronic impacts .
- Biological Testing: Compare IC₅₀ values across derivatives in kinase assays. For example, 3,4-dichloro substitution enhances EGFR inhibition by 3-fold over mono-chloro analogs .
- Computational Modeling: Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding pocket occupancy .
Q. What computational strategies can predict the compound’s binding modes with target enzymes?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR) in explicit solvent (AMBER force field). Analyze hydrogen bonds between the urea moiety and kinase hinge region (e.g., Met793) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate binding energy contributions of the dioxidoisothiazolidine group, which may stabilize interactions via sulfone-oxygen hydrogen bonds .
- Free Energy Perturbation (FEP): Predict relative binding affinities of analogs by simulating alchemical transformations (e.g., Cl → CH₃ substitution) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hour MTT incubation) to minimize variability .
- Meta-Analysis: Pool data from PubChem BioAssay (AID 1259391) and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation: Confirm target engagement via cellular thermal shift assays (CETSA) or CRISPR-mediated gene knockout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
